Product packaging for 4-Ethyl-5-fluoropyrimidine-d3(Cat. No.:CAS No. 1794786-17-6)

4-Ethyl-5-fluoropyrimidine-d3

Cat. No.: B584366
CAS No.: 1794786-17-6
M. Wt: 129.153
InChI Key: AYZDRTRWCASUFO-FIBGUPNXSA-N
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Description

4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of a fluorinated pyrimidine, a class of compounds with significant versatility in medicinal chemistry and drug discovery . Its structure incorporates both fluorine and deuterium atoms, which are valuable tools for modifying the pharmacokinetic and metabolic properties of drug candidates . Fluorine introduction can influence a molecule's conformation, potency, selectivity, and metabolic stability , while deuterium can be used to create isotopically labelled standards or to potentially alter a compound's metabolic profile through the Deuterium Isotope Effect . This compound serves as a key synthetic intermediate and building block for the development of novel therapeutic agents. Pyrimidine-based scaffolds are extensively researched for a wide spectrum of activities, including anticancer, anti-infective, and anti-inflammatory applications . Specifically, this compound is identified as a labelled impurity of Voriconazole, making it a critical reference standard in pharmaceutical analysis for ensuring drug quality and safety . Researchers utilize this compound in the synthesis of more complex molecules, in metabolic studies, and in analytical method development.

Properties

CAS No.

1794786-17-6

Molecular Formula

C6H7FN2

Molecular Weight

129.153

IUPAC Name

5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3

InChI Key

AYZDRTRWCASUFO-FIBGUPNXSA-N

SMILES

CCC1=NC=NC=C1F

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation for 4 Ethyl 5 Fluoropyrimidine D3

Historical and Contemporary Approaches to Fluoropyrimidine Synthesis

The field of fluoropyrimidine synthesis has evolved significantly since its inception, driven by the therapeutic importance of compounds like 5-fluorouracil (B62378) (5-FU).

Historically, the initial synthesis of 5-FU, reported by Heidelberger, Dushinsky, and colleagues in 1957, was a landmark achievement that opened the door to a new class of anticancer agents. nih.govacs.orgresearchgate.netnih.gov This pioneering work was based on established ring closure methods for pyrimidine (B1678525) synthesis. nih.gov A common early approach involved the condensation of a three-carbon fragment, such as an α-fluoro-β-ketoester, with a compound containing an N-C-N unit, like urea (B33335) or isothiourea salts, to form the fluorinated pyrimidine ring. nih.gov A primary challenge of these early routes was the handling of highly toxic reagents, such as ethyl fluoroacetate (B1212596). nih.gov

Contemporary methods have focused on improving efficiency, safety, and substrate scope. Modern syntheses often employ fluorinated building blocks, which circumvents the need for harsh, late-stage fluorination reactions that can be difficult to control and may use corrosive reagents. nih.gov This approach allows for the construction of diverse fluorinated pyrimidines under milder conditions. nih.gov

Recent advancements include the development of catalytic systems to facilitate pyrimidine ring formation. mdpi.com For instance, iridium-catalyzed multicomponent synthesis has emerged as a sustainable method, allowing for the regioselective assembly of highly substituted pyrimidines from simple alcohols and amidines. nih.gov Other modern techniques involve:

Microwave-assisted cyclization: This method provides rapid and efficient access to fluoroalkyl pyrimidines. mdpi.com

Rhodium(III)-catalyzed C-H functionalization: This approach has been developed for preparing multi-substituted 3-fluoropyridines and demonstrates the power of modern catalysis in constructing fluorinated heterocycles. nih.gov

[3+3] Cycloadditions: These reactions, sometimes using trifluoroacetic acid (TFA) as a catalyst in water, provide an effective route to the pyrimidine core. mdpi.com

These contemporary strategies offer greater flexibility and efficiency for synthesizing a wide range of fluoropyrimidine derivatives, including precursors for isotopically labeled analogs.

Precursor Design and Synthesis with Deuterium (B1214612) Sources

The synthesis of 4-Ethyl-5-fluoropyrimidine-d3 necessitates the specific incorporation of three deuterium atoms into the ethyl group. This can be achieved either by direct hydrogen-deuterium (H/D) exchange on the final molecule or an intermediate, or by constructing the molecule from a pre-deuterated building block.

Direct H/D exchange is a common technique for introducing deuterium. The choice of catalyst and conditions is crucial for achieving high levels of incorporation at the desired position.

Acid/Base Catalysis: H/D exchange can be catalyzed by acids or bases. nih.gov Strong deuterated acids like D₂SO₄ or deuterated trifluoroacetic acid (CF₃COOD) can facilitate exchange on aromatic rings through an electrophilic aromatic substitution mechanism. nih.govnih.gov Base-catalyzed exchange is effective for protons adjacent to carbonyl groups via keto-enol tautomerism but can also be used for other activated C-H bonds under harsh conditions, such as in near-critical or supercritical D₂O. nih.govacs.org

Metal Catalysis: Transition metal catalysts are highly effective for H/D exchange at positions that are typically unreactive. Heterogeneous catalysts like palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) are widely used with D₂O as the deuterium source. acs.orgresearchgate.net These systems can deuterate alkyl side chains on aromatic compounds, with the reaction occurring on the catalyst surface. acs.orgresearchgate.net Homogeneous catalysts, such as iridium(III) complexes with N-heterocyclic carbene (NHC) ligands, are also known to catalyze H/D exchange with high activity and can be tuned for selectivity. acs.orgchemistryviews.org The choice of metal and ligand can influence whether the exchange occurs on the aromatic ring or the alkyl chain. acs.org

Table 1: Catalyst Systems for Hydrogen-Deuterium Exchange
Catalyst SystemDeuterium SourceTypical Substrates / PositionsReference
Deuterated Mineral Acids (e.g., D₂SO₄)D₂OElectron-rich aromatic rings nih.gov
Pd/C or Pt/CD₂O (often with H₂ gas)Alkyl side chains of aromatic compounds, aromatic rings acs.orgresearchgate.net
Iridium(III)-NHC ComplexesD₂Ketones, various C-H bonds chemistryviews.org
Rhodium Nanoparticles (Rh@NHC)D₂Alkyl chains linked to aromatic rings acs.org
Fe₂O₃−K₂CO₃−Cr₂O₃D₂Oα-hydrogen of ethylbenzene researchgate.net

An alternative and often more precise method for deuterium incorporation is to use a building block that already contains the deuterium atoms in the correct position. This "bottom-up" approach avoids potential issues with incomplete exchange or scrambling of isotopes that can occur with direct exchange methods.

For the synthesis of this compound, a key deuterated building block would be an ethyl-d3 source. Examples of such precursors could include:

Ethyl-d3 iodide (CD₃CH₂I)

Propionic-d3 acid (CD₃CH₂COOH) or its derivatives

A β-dicarbonyl compound incorporating an ethyl-d3 group

These deuterated precursors can then be used in standard pyrimidine ring-forming reactions. For example, a deuterated β-diketone could be condensed with an N-C-N fragment like formamidine (B1211174) or guanidine (B92328) to construct the desired pyrimidine ring with the deuterated ethyl group already in place at the 4-position. This strategy ensures that the deuterium is located exclusively on the methyl part of the ethyl group, providing high isotopic purity and regioselectivity. nih.gov

Multi-Step Synthesis of this compound

A potential multi-step synthesis could proceed as follows:

Preparation of a Deuterated Precursor: A deuterated β-dicarbonyl compound is a suitable starting point. For instance, reacting ethyl-d3 magnesium bromide (CD₃CH₂MgBr) with diethyl malonate could yield a deuterated β-ketoester after hydrolysis and decarboxylation.

Fluorination of the Precursor: The resulting deuterated dicarbonyl compound could be fluorinated at the α-position using an electrophilic fluorinating agent like Selectfluor.

Ring Cyclization: The fluorinated and deuterated β-dicarbonyl precursor would then be condensed with an appropriate N-C-N building block, such as formamidine or S-methylisothiourea, under basic or acidic conditions to form the 4-(ethyl-d3)-5-fluoropyrimidine ring.

This building block approach ensures the precise placement of the deuterium atoms before the heterocyclic ring is formed.

Optimizing the yield of each step is critical in a multi-step synthesis. For pyrimidine synthesis, several factors can be adjusted:

Catalyst Selection: The cyclization step can be sensitive to the catalyst. Lewis acids (e.g., YbCl₃) or Brønsted acids can promote the reaction. bu.edu.eg In some cases, a simple base is sufficient.

Reaction Conditions: Modern techniques can significantly enhance yields and reduce reaction times. Microwave irradiation has been shown to be effective for pyrimidine cyclizations. mdpi.com Solvent-less methods, such as grinding reagents together with a catalyst, offer an environmentally friendly and often high-yielding alternative. mdpi.com

Reagent Stoichiometry: Careful control of the molar ratios of the dicarbonyl compound, the N-C-N fragment, and the catalyst is essential to minimize side reactions and maximize the yield of the desired product.

Purification: Each intermediate must be purified to ensure the success of subsequent steps. Techniques like column chromatography or recrystallization are standard.

Table 2: Parameters for Reaction Optimization in Pyrimidine Synthesis
ParameterMethod/ConditionPotential BenefitReference
CatalysisLewis acids (e.g., CuCl₂·2H₂O), solid basic catalystsIncreased reaction rate and yield mdpi.comresearchgate.net
Energy SourceMicrowave irradiationReduced reaction time, improved efficiency mdpi.com
SolventSolvent-free (grinding) or eco-friendly solvents (e.g., water)Greener process, potentially higher yield mdpi.commdpi.com
Reaction TypeOne-pot, multi-component reactionsImproved atom economy and operational simplicity nih.gov

The target molecule, this compound, is achiral, meaning it does not have a stereocenter and cannot exist as different enantiomers or diastereomers. However, the concept of stereochemical control is highly relevant in the synthesis of many related deuterated and fluorinated compounds, particularly nucleosides.

For example, in the synthesis of deuterated pyrimidine nucleosides, stereospecificity is crucial. A key step often involves the reduction of a 3'-keto nucleoside. Using a deuterated reducing agent like sodium triacetoxyborodeuteride allows for the stereospecific introduction of a deuterium atom at the 3'-position of the sugar ring, leading to a specific stereoisomer. nih.gov This demonstrates that even when the final target is achiral, stereocontrolled reactions can be essential for constructing complex precursors or analogs where chirality is a factor. While not directly applicable to the synthesis of the achiral title compound, these principles underscore the precision required in modern synthetic organic chemistry.

Green Chemistry Principles in Deuterated Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of deuterated compounds, including pyrimidine derivatives, is an area of growing importance aimed at reducing the environmental impact of chemical processes. researchgate.netnih.gov These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. royalsocietypublishing.org For deuterated pyrimidines, this involves developing synthetic routes that are not only efficient in incorporating deuterium but also adhere to guidelines that promote sustainability, such as maximizing atom economy, selecting safer solvents, and minimizing waste. researchgate.netroyalsocietypublishing.org

Solvent Selection and Waste Minimization

Solvent use is a major contributor to the environmental footprint of chemical synthesis, often accounting for 80-90% of the total mass of non-product materials in a process. royalsocietypublishing.org Green chemistry principles advocate for the use of safer, environmentally benign solvents or, ideally, solvent-free reaction conditions. nih.govmdpi.com Traditional solvents, such as chlorinated hydrocarbons, are often volatile, toxic, and environmentally persistent. nih.gov

Greener alternatives include water, supercritical fluids, and deep eutectic solvents. nih.govnih.gov The selection of a solvent should consider its entire lifecycle, including its origin (renewable vs. petrochemical), toxicity, and biodegradability. In pyrimidine synthesis, researchers have explored solvent-free methods and the use of greener solvents like methanol, which can be recycled. mdpi.comresearchgate.net

Waste minimization is a broader strategy that encompasses solvent selection and is guided by a hierarchy of preferences: reduce, reuse, recycle, and then treat. purdue.edunih.gov Source reduction—preventing the generation of waste in the first place—is the most desirable approach. purdue.edu This can be achieved by optimizing reactions to improve yields and atom economy, using catalytic methods, and ordering only the necessary quantities of chemicals. royalsocietypublishing.orgnih.gov For deuterated syntheses, this includes efficient use of expensive deuterated reagents and recycling any unused deuterated materials where possible.

Table 2: Properties of Selected Solvents in Chemical Synthesis

SolventClassificationKey HazardsGreen Chemistry Considerations
Dichloromethane ChlorinatedCarcinogen, environmental pollutantPoor: Not recommended; toxic and environmentally persistent. nih.gov
Toluene Aromatic HydrocarbonFlammable, toxicModerate: Can sometimes be replaced with safer alternatives.
Water AqueousNon-toxic, non-flammableExcellent: Considered a very safe and environmentally benign solvent. nih.gov
Methanol AlcoholFlammable, toxicGood: Can be produced from renewable resources and is often reusable. researchgate.net
Deep Eutectic Solvents (DES) Ionic Liquid AnalogueGenerally low toxicityExcellent: Often biodegradable, non-volatile, and can act as both solvent and catalyst. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Isotopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides unparalleled insight into isotopic labeling. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ²H, NMR can verify the molecular structure and provide detailed information on the location and extent of deuterium (B1214612) incorporation.

¹H, ¹³C, ¹⁹F, and ²H NMR Investigations for Deuterium Localization and Quantification

A multi-nuclear NMR approach is essential for the comprehensive analysis of 4-Ethyl-5-fluoropyrimidine-d3. The comparison between the spectra of the labeled compound and its non-deuterated analogue is key to this investigation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the non-deuterated 4-Ethyl-5-fluoropyrimidine (B57389), distinct signals corresponding to the pyrimidine (B1678525) ring protons and the ethyl group protons are observed. For this compound, where the deuterium labels are typically incorporated into the ethyl group (specifically the methyl group, forming -CD₃), the corresponding proton signal will be absent or drastically reduced in intensity. studymind.co.uk The signal for the adjacent methylene (B1212753) (-CH₂-) group would also be simplified from a quartet to a triplet (due to coupling with the neighboring methyl protons being replaced by coupling with deuterons). This absence and change in multiplicity directly confirms the site of deuteration. The isotopic purity can be estimated by comparing the integration of the residual proton signal at the deuterated site with that of a non-deuterated position in the molecule.

¹³C NMR Spectroscopy: Deuterium substitution also influences the ¹³C NMR spectrum. The carbon atom directly bonded to deuterium (C-D) exhibits a characteristic multiplet signal due to ¹J-coupling with deuterium (which has a spin I=1), and its chemical shift is slightly upfield compared to the corresponding C-H carbon. rsc.org This "isotope effect" on the chemical shift can be observed for carbons up to several bonds away from the deuteration site. rsc.orgbibliotekanauki.pl These changes provide secondary confirmation of the location of the deuterium atoms.

¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. oup.com The ¹⁹F NMR spectrum of this compound is expected to show a single primary resonance for the fluorine atom on the pyrimidine ring. While the deuterium substitution on the ethyl group is several bonds away, minor changes in the fluorine chemical shift (long-range isotope effects) might be observable with high-resolution instrumentation, providing further subtle confirmation of the structure.

Table 1: Predicted NMR Data for this compound and its Non-Deuterated Analogue.
NucleusPosition4-Ethyl-5-fluoropyrimidine (Predicted Chemical Shift, δ ppm)This compound (Predicted Chemical Shift, δ ppm)Expected Differences
¹HPyrimidine-H~8.4 (s)~8.4 (s)No significant change.
-CH₂-~2.9 (q)~2.9 (t)Change in multiplicity from quartet to triplet.
-CH₃~1.3 (t)Signal absent/significantly reduced.Confirms deuteration site.
¹³CPyrimidine-CVariableVariableMinor isotope shifts possible.
C-FVariableVariableMinor isotope shifts possible.
-CH₂-~25~25Slight upfield shift due to β-isotope effect.
-CH₃/-CD₃~13~12.5Signal shows C-D coupling and significant upfield α-isotope shift.
¹⁹FC-FVariableVariableMinor long-range isotope shift possible.
²H-CD₃N/A~1.3Signal presence confirms deuteration.

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights

While one-dimensional NMR is sufficient for basic verification, two-dimensional (2D) NMR techniques can provide deeper structural confirmation by revealing through-bond and through-space correlations between nuclei. Techniques like COSY (Correlation Spectroscopy) would show correlations between the methylene protons and any residual methyl protons, while HSQC (Heteronuclear Single Quantum Coherence) would link the proton signals directly to their attached carbon atoms, confirming the C-H connectivity throughout the non-deuterated parts of the molecule. For the deuterated position, the absence of a cross-peak in the HSQC spectrum would provide further definitive evidence of deuterium substitution at that carbon.

Mass Spectrometry for Molecular Mass and Isotopic Abundance Verification

Mass spectrometry (MS) is a cornerstone of isotopic analysis, providing precise information on molecular weight and the distribution of isotopes within a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula. For this compound (C₆H₄D₃FN₂), the expected exact mass will be higher than its non-deuterated counterpart (C₆H₇FN₂) by the mass difference between three deuterium atoms and three protium (B1232500) atoms. This precise mass measurement confirms that the correct number of deuterium atoms has been incorporated into the molecule.

Table 2: Molecular Mass Comparison.
CompoundMolecular FormulaMonoisotopic Mass (Da)
4-Ethyl-5-fluoropyrimidineC₆H₇FN₂126.0593
This compoundC₆H₄D₃FN₂129.0782

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are sensitive to changes in bond mass and strength, making them useful for detecting isotopic substitution.

In the IR and Raman spectra of this compound, the most significant difference compared to the non-deuterated analogue would be observed in the C-H stretching region. The C-H stretching vibrations of the methyl group, typically found around 2850-2960 cm⁻¹, would be replaced by C-D stretching vibrations. Due to the heavier mass of deuterium, these C-D stretches appear at a significantly lower frequency, approximately in the 2100-2200 cm⁻¹ range. The presence of these new bands and the disappearance of the original C-H bands serve as a clear indicator of successful deuteration. Other vibrational modes involving the deuterated group, such as bending modes, would also shift to lower frequencies, providing a comprehensive vibrational fingerprint of the labeled molecule.

Unable to Generate Article on "this compound" Due to Lack of Publicly Available Scientific Data

Despite a comprehensive search for advanced spectroscopic and analytical data, specific research findings on the chemical compound this compound are not publicly available. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

A thorough investigation was conducted to locate experimental data for this compound, a deuterated isotopologue of 4-Ethyl-5-fluoropyrimidine. The search focused on acquiring detailed spectroscopic and analytical characterization data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, which are crucial for the structural and isotopic elucidation of the compound.

The searches encompassed scientific databases, chemical supplier catalogs, and repositories of analytical data. While information regarding the non-deuterated form, 4-Ethyl-5-fluoropyrimidine, is accessible, including its role as an impurity in the pharmaceutical agent Voriconazole (B182144), specific experimental data for the deuterated variant (d3) remains elusive in the public domain.

The requested article outline necessitated in-depth research findings and the creation of data tables based on this scientific evidence. Without access to primary analytical data from research articles, certificates of analysis, or spectral databases for this compound, any attempt to generate the specified content would fall short of the required standards of scientific accuracy and detail.

Therefore, the section on "," including the subsection on "X-ray Crystallography for Solid-State Molecular Architecture," cannot be completed as per the user's stringent and precise instructions.

Reaction Chemistry and Mechanistic Investigations of 4 Ethyl 5 Fluoropyrimidine D3

Reactivity Patterns of Fluorinated Pyrimidine (B1678525) Scaffolds

Fluorinated pyrimidines are a cornerstone in medicinal chemistry, largely due to the unique properties fluorine imparts to the molecule. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.comnih.gov In the context of reactivity, the 5-fluoro substituent in compounds like 5-fluorouracil (B62378) (5-FU) plays a critical role. For instance, in the inhibition of thymidylate synthase, the fluorine atom stabilizes an intermediate formed during the enzymatic reaction, leading to potent inhibition. mdpi.com

The pyrimidine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is enhanced by the strongly electronegative fluorine atom at the C5 position, making the ring susceptible to nucleophilic attack, particularly at the C6 position. mdpi.comumich.edu This activation is a common mechanistic feature in the biological activity of many fluorinated pyrimidines. umich.edu While enzymatic reactions often proceed similarly with fluorinated and non-fluorinated uracil derivatives, key exceptions like the inhibition of thymidylate synthase highlight the profound electronic impact of the fluorine substituent. mdpi.com The development of fluorinated pyrimidine scaffolds continues to be an active area of research, with new analogues being synthesized to explore novel pharmacophore spaces. nih.govrsc.orgfrontiersin.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The electron-deficient nature of the 5-fluoropyrimidine ring system generally disfavors electrophilic aromatic substitution. However, the primary reactivity mode is nucleophilic substitution. The fluorine atom can be displaced by various nucleophiles, such as amines or thiols. evitachem.com Furthermore, the pyrimidine ring is prone to nucleophilic addition, often at the C6 position, which can lead to the formation of stable intermediates or subsequent ring-opening and transformation reactions. umich.edu

In some cases, biotransformation pathways of pyrimidine-containing compounds involve N-oxidation of the pyrimidine ring, followed by conversion to species like 4-pyrimidone or pyrimidine-2,4-dione. nih.gov Ring-opening and subsequent contraction to form different heterocyclic systems, such as an imidazole ring, have also been observed as metabolic pathways for aryl-pyrimidine compounds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex derivatives. For dihalogenated pyrimidines, the regioselectivity of the cross-coupling reaction is a key consideration. Conventionally, halides adjacent to a ring nitrogen (e.g., at the C2 or C4/C6 positions) are more reactive. However, selectivity can be controlled by the choice of ligand, catalyst system, and reaction conditions. nsf.govfigshare.com

For instance, Suzuki and Stille cross-coupling reactions have been successfully applied to fluoroarene systems, demonstrating the feasibility of coupling at carbon-fluorine bonds under specific catalytic conditions. rsc.org The development of specialized ligands and reaction conditions, such as "Jeffery" conditions (ligand-free palladium salts with tetraalkylammonium additives), can dramatically alter and enhance selectivity, sometimes favoring reaction at less conventionally reactive sites. nsf.gov These methodologies are broadly applicable for creating diverse libraries of substituted pyrimidines for various applications.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Dihalopyrimidines

Catalyst System Substrate Coupling Partner Major Product Selectivity
Pd(0)/NHC Ligand 2,4-Dichloropyridine Organoboron Reagent C4-Coupled Product ~10:1 (C4:C2)
Ligand-free "Jeffery" Conditions 2,4-Dichloropyridine Organoboron Reagent C4-Coupled Product >99:1 (C4:C2)

Note: This table presents illustrative data from related systems to show how catalyst conditions influence regioselectivity in cross-coupling reactions. nsf.govmdpi.com

Ring Transformations and Cycloaddition Reactions

The pyrimidine ring can undergo significant structural changes through ring transformation and cycloaddition reactions. These processes can lead to the formation of other heterocyclic systems, such as pyridines or isoxazoles. wur.nl Such transformations often proceed through an initial nucleophilic addition to the pyrimidine ring, followed by ring-opening and recyclization. wur.nl For example, 5-nitropyrimidines can be transformed into pyridines via intermediate cyclo-adducts. acs.org

Pyrimidines can also participate as dienes in Diels-Alder or inverse electron-demand Diels-Alder reactions, although they are generally unreactive partners under mild conditions. acs.orgacsgcipr.org Activation of the pyrimidine ring, for instance by introducing specific substituents like a 2-hydrazonyl group, can dramatically increase its reactivity, allowing for cycloadditions to occur even at room temperature. acs.org These cycloaddition reactions can be powerful methods for synthesizing fused heterocyclic systems and other complex scaffolds. mdpi.comacs.orgnih.gov

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The presence of deuterium (B1214612) in the 4-ethyl-d3 group of 4-Ethyl-5-fluoropyrimidine-d3 makes it an ideal substrate for kinetic isotope effect (KIE) studies. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes (e.g., hydrogen with deuterium). wikipedia.org Measuring the KIE (kH/kD) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. nih.govacs.orgepfl.chresearchgate.net

If a reaction involves the cleavage of a C-H bond at the ethyl group of 4-Ethyl-5-fluoropyrimidine (B57389), substituting the protons with deuterium (C-D) will lead to a slower reaction rate. This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to break. youtube.com A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is broken during the slowest step of the reaction. epfl.chlibretexts.org

There are two main types of deuterium KIEs:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. libretexts.orgresearchgate.netdifferencebetween.com For this compound, a PKIE would be expected in reactions where a C-H bond on the ethyl group is cleaved in the slow step, such as in certain oxidation or C-H activation reactions. nih.gov The magnitude of the PKIE can provide further insight into the nature of the transition state. researchgate.net

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgdifferencebetween.com SKIEs are typically much smaller than PKIEs (kH/kD values are often close to 1.0) but are still very informative. wikipedia.orgdifferencebetween.com An SKIE can arise from a change in hybridization at the carbon atom bearing the deuterium. For example, if a reaction involving the pyrimidine ring causes the α-carbon of the ethyl group to change from sp3 to sp2 hybridization in the transition state, a small, normal SKIE (kH/kD > 1) might be observed. Conversely, a change from sp2 to sp3 hybridization can result in an inverse SKIE (kH/kD < 1). youtube.comprinceton.edu

Table 2: General Characteristics of Primary and Secondary KIEs

KIE Type Description Typical kH/kD Value Mechanistic Implication
Primary (PKIE) Isotopic substitution at the bond being broken/formed in the rate-limiting step. differencebetween.com > 2 C-H bond cleavage is part of the rate-determining step. epfl.ch

| Secondary (SKIE) | Isotopic substitution at a bond not broken/formed in the rate-limiting step. wikipedia.orgdifferencebetween.com | 0.7 - 1.5 | Indicates changes in hybridization or steric environment near the isotopic label in the transition state. youtube.com |

The magnitude of the KIE is highly sensitive to the structure of the transition state. researchgate.netwayne.edu For a primary KIE in a hydrogen transfer reaction, the maximum effect is typically observed for a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. princeton.edu Asymmetric (early or late) transition states generally exhibit smaller KIEs. Therefore, experimental KIE data can be compared with theoretical calculations to model the geometry of the transition state. wayne.edunih.gov

Computational and Theoretical Chemistry of 4 Ethyl 5 Fluoropyrimidine D3

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed insights into molecular properties from first principles. For a molecule like 4-Ethyl-5-fluoropyrimidine-d3, these calculations can elucidate the effects of the fluorine and ethyl substituents, as well as the isotopic labeling, on the electronic properties of the pyrimidine (B1678525) ring.

While specific DFT studies on this compound are not documented in the available literature, DFT is a widely used method for investigating pyrimidine derivatives. samipubco.comechemcom.com This computational technique is well-suited for calculating the electronic properties of organic molecules. echemcom.com

A typical DFT study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. The B3LYP functional is a common choice for such calculations on organic molecules as it provides a good balance between accuracy and computational cost. samipubco.comechemcom.com Upon optimization, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. samipubco.comnih.gov

Electron density distribution and molecular electrostatic potential (MEP) maps can also be generated. These visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction.

Table 1: Representative Data from a Hypothetical DFT Analysis (Note: This table is illustrative of the type of data generated from DFT calculations and is not based on actual published results for this compound.)

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DMeasures overall polarity of the molecule

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles without empirical data, are powerful tools for predicting spectroscopic properties. Although specific ab initio calculations for this compound are not available, these methods are routinely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra for related compounds. researchgate.net

By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=N vibrations of the pyrimidine ring, and C-F bond vibrations. researchgate.net Similarly, time-dependent DFT (TD-DFT) or other ab initio approaches can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), providing valuable data for structural confirmation. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The ethyl group in this compound is connected to the pyrimidine ring by a rotatable single bond. Conformational analysis is used to determine the preferred spatial orientations (conformers) of this ethyl group relative to the ring. This is achieved by mapping the potential energy surface (PES) through systematic rotation of the dihedral angle of the C-C bond.

DFT calculations are typically employed to compute the energy at each rotational increment, identifying the low-energy minima (stable conformers) and the high-energy maxima (rotational barriers). researchgate.net This analysis is critical for understanding the molecule's flexibility and the most likely shapes it will adopt in different environments, which can influence its interactions and properties.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic behavior. For this compound, MD simulations would be instrumental in understanding its behavior in a solution.

By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), MD can explore its solvation structure, diffusion characteristics, and conformational dynamics in a condensed phase. dovepress.com These simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and how the solvent affects the conformational preferences of the ethyl group. nih.govnih.gov The results are crucial for predicting properties like solubility and for understanding behavior in complex biological or chemical systems.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For a substituted pyrimidine like this compound, these methods can be used to predict potential reaction pathways, such as metabolic transformations or synthetic modifications.

By modeling the interaction with a reactant, the minimum energy path from reactants to products can be calculated. A key part of this process is locating the transition state (TS) geometry and its associated energy barrier (activation energy). The activation energy determines the rate of the reaction. DFT is a common method for performing these calculations, providing valuable mechanistic insights that can guide synthetic chemistry and metabolic studies. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate physicochemical properties of compounds with their molecular structures, represented by calculated molecular descriptors. For a research chemical like this compound, a QSPR study would focus on predicting physical properties relevant to its application as a research tool, rather than biological activity.

Relevant properties for prediction could include boiling point, vapor pressure, solubility, or chromatographic retention time. The process involves calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) for a series of related molecules and then using statistical methods to build a mathematical model that links these descriptors to an experimentally measured property. nih.gov Such a model, once validated, could be used to predict the properties of new, unsynthesized compounds.

Applications and Role As a Chemical Probe or Building Block in Academic Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural backbone of 4-Ethyl-5-fluoropyrimidine-d3, the pyrimidine (B1678525) ring, is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids and many pharmaceuticals. This makes the deuterated compound a valuable starting material for the synthesis of intricate molecular architectures.

The non-deuterated analog, 4-ethyl-5-fluoropyrimidine (B57389), and its derivatives are recognized as important building blocks in the preparation of bioactive compounds. For instance, the related compound 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of broad-spectrum triazole antifungal agents. While direct research on this compound as a precursor is not extensively documented, its chemical reactivity is expected to be analogous to its non-deuterated counterpart. The pyrimidine core can undergo various chemical transformations, allowing for the construction of more complex fused heterocyclic systems. The presence of the ethyl and fluoro substituents provides handles for further functionalization, enabling the generation of diverse molecular libraries for drug discovery and material science applications. The synthesis of tetrahydropyrimidine derivatives, for example, highlights the versatility of the pyrimidine core in creating complex heterocyclic structures. nih.gov

Compound CAS Number Molecular Formula Application/Role
This compound1794786-17-6C6H4D3FN2Isotopic labeling, intermediate in synthesis
4-Ethyl-5-fluoropyrimidine137234-88-9C6H7FN2Voriconazole (B182144) impurity, building block
4-Chloro-6-ethyl-5-fluoropyrimidine137234-74-3C6H6ClFN2Intermediate for antifungal agents
Voriconazole137234-62-9C16H14F3N5OAntifungal drug

While specific research detailing the use of this compound in the development of ligands and functional materials is limited, the inherent properties of fluorinated pyrimidines suggest their potential in these areas. The introduction of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. These characteristics are highly desirable in the design of ligands for biological targets and in the creation of functional materials with specific electronic or optical properties. The pyrimidine scaffold itself is a known component of various ligands and functional organic materials.

Application in Isotopic Labeling Studies and Mechanistic Probes

The primary and most significant application of this compound lies in its use as an isotopically labeled compound. The replacement of three hydrogen atoms with deuterium (B1214612) provides a "heavy" version of the molecule that can be readily distinguished by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. evitachem.com

In quantitative analysis, particularly in complex biological matrices, accuracy and precision are paramount. Deuterated compounds like this compound are considered the gold standard for use as internal standards in mass spectrometry-based quantification methods. texilajournal.comclearsynth.comscioninstruments.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis.

Because deuterated standards are chemically almost identical to the analyte of interest (the non-deuterated form), they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. texilajournal.com This allows for the correction of matrix effects, where other components in the sample can suppress or enhance the signal of the analyte. clearsynth.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, a highly accurate quantification can be achieved. While specific studies employing this compound as an internal standard are not widely published, its properties make it an ideal candidate for such applications in pharmacokinetic studies of Voriconazole or in metabolomics research involving related pyrimidine compounds.

Technique Application of Deuterated Compound Advantage
Mass Spectrometry (MS)Internal StandardCorrects for matrix effects and variations in instrument response, leading to accurate quantification. texilajournal.comclearsynth.comwisdomlib.org
Nuclear Magnetic Resonance (NMR)Mechanistic ProbeAllows for the tracking of metabolic pathways and elucidation of reaction mechanisms.

Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions and biochemical pathways. musechem.com By introducing a deuterated molecule like this compound into a system, researchers can trace its fate and identify the metabolic products. The deuterium atoms act as a label that does not significantly alter the chemical properties of the molecule but allows it to be tracked.

This approach can provide insights into enzyme mechanisms, metabolic transformations, and the stability of drug candidates. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can also be exploited to understand reaction rate-determining steps. nih.govnih.gov For instance, if 4-Ethyl-5-fluoropyrimidine were a substrate for a particular enzyme, using the d3-labeled version could help determine if the cleavage of a C-H bond on the ethyl group is involved in the enzymatic reaction.

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Reagent

Currently, there is a lack of published research on the development of novel synthetic methodologies that specifically utilize this compound as a key reagent. The synthesis of deuterated compounds itself can be a complex process, often involving specialized reagents and conditions. google.com However, the availability of labeled building blocks like this compound can facilitate the synthesis of more complex deuterated molecules for various research applications. As the demand for isotopically labeled compounds in drug discovery and mechanistic studies grows, it is conceivable that new synthetic methods will be developed that leverage the unique properties of such reagents.

Derivatives and Analogues of 4 Ethyl 5 Fluoropyrimidine D3

Synthesis and Characterization of Structurally Related Deuterated Pyrimidine (B1678525) Derivatives

The synthesis of 4-Ethyl-5-fluoropyrimidine-d3, a deuterated analogue of a known impurity of the antifungal agent Voriconazole (B182144), involves isotopic labeling strategies. While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be inferred from general methods for the synthesis of deuterated and fluorinated pyrimidines. A plausible synthetic approach would involve the use of a deuterated ethyl source in the construction of the pyrimidine ring.

A potential synthetic route could be adapted from the known synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine, a key intermediate for Voriconazole. This process typically involves the condensation of ethyl fluoroacetate (B1212596) with propionyl chloride, followed by reaction with formamidine (B1211174) acetate. To introduce the d3-ethyl group, one could envision utilizing propionyl-d3 chloride or a similarly deuterated three-carbon synthon in the initial steps.

The general synthesis of pyrimidine rings often involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related N-C-N fragment. For the synthesis of this compound, a key intermediate would be a deuterated β-ketoester.

Table 1: Potential Deuterated Starting Materials and Intermediates

Compound Name Structure Role in Synthesis
Ethyl-d5 acetate CH3CD2COOC2H5 Source of deuterated acetyl group
Propionyl-d3 chloride CD3CH2COCl Source of d3-propionyl group

Structure-Reactivity Relationships within Fluoropyrimidine Series

The reactivity of the fluoropyrimidine core is significantly influenced by the substituents on the ring. The fluorine atom at the 5-position and the ethyl group at the 4-position, along with the isotopic labeling in the case of this compound, play crucial roles in dictating the molecule's chemical behavior.

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect on the pyrimidine ring. This effect generally decreases the electron density of the ring, making it more susceptible to nucleophilic attack, a common reaction pathway for pyrimidine derivatives. Conversely, the fluorine atom can also donate electron density through a mesomeric effect, although this is generally weaker than its inductive effect. The interplay of these electronic effects influences the reactivity of various positions on the pyrimidine ring.

The introduction of deuterium (B1214612) in the ethyl group (to give this compound) introduces a kinetic isotope effect (KIE) in reactions where a C-H bond at the ethyl group is broken in the rate-determining step. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for the deuterated compound in such cases. This phenomenon can be a valuable tool for studying reaction mechanisms involving the ethyl side chain. For reactions where the C-H bond is not broken in the rate-determining step, a smaller, secondary kinetic isotope effect might be observed.

Exploration of Isosteric and Bioisosteric Modifications (focused on chemical behavior, not biological effect)

Isosteric and bioisosteric modifications involve the replacement of an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, such modifications can provide insights into the chemical behavior of the molecule.

Isosteric Replacements:

A classic isosteric replacement for a hydrogen atom is a fluorine atom. While the parent compound already contains fluorine, one could explore the synthesis of analogues where other hydrogen atoms on the pyrimidine ring are replaced with fluorine. For example, a 2-fluoro or 6-fluoro analogue would exhibit significantly altered electronic properties and, consequently, different reactivity profiles.

Another isosteric replacement for the ethyl group could be other alkyl groups of similar size, such as a propyl or isopropyl group. These modifications would subtly alter the steric environment around the 4-position and could influence the regioselectivity of certain reactions.

Bioisosteric Replacements:

Bioisosterism is a broader concept often applied in medicinal chemistry, but the chemical consequences of such replacements are also of fundamental interest. For the pyrimidine ring itself, replacement with other heterocyclic systems of similar size and electronic character could be explored. For instance, a pyridazine (B1198779) or a triazine ring could be considered a bioisostere of the pyrimidine ring. The synthesis of such analogues would require different synthetic strategies and would lead to compounds with distinct chemical properties due to the altered arrangement of nitrogen atoms.

Replacing the ethyl group with a bioisostere like a cyclopropyl (B3062369) group would introduce strain and alter the hybridization of the carbon atom attached to the pyrimidine ring, which in turn would affect its electronic communication with the ring.

Table 3: Examples of Isosteric and Bioisosteric Modifications and Their Potential Chemical Impact

Original Group Replacement Group Type of Modification Potential Impact on Chemical Behavior
-H (at C-2 or C-6) -F Isosteric Significant alteration of ring electronics and reactivity
-CH2CH3 -CH(CH3)2 Isosteric Increased steric hindrance at the 4-position
Pyrimidine Ring Pyridazine Ring Bioisosteric Altered dipole moment and nucleophilicity of the ring

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Focus

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 4-Ethyl-5-fluoropyrimidine-d3, providing the necessary separation from potential isomers, impurities, and its non-deuterated analog.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful tools for assessing the purity of this compound. These techniques are adept at separating the target compound from process-related impurities and degradants. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation.

For a compound like this compound, a reversed-phase HPLC or UHPLC method would typically be employed. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Key Method Parameters for HPLC/UHPLC Analysis:

ParameterTypical ConditionsPurpose
Stationary Phase C18, C8Provides hydrophobic interaction for separation.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds based on their polarity.
Detector UV-Vis (e.g., at 254 nm)Detects pyrimidine (B1678525) ring structure.
Flow Rate 0.2 - 1.0 mL/min (UHPLC); 0.5 - 2.0 mL/min (HPLC)Influences resolution and analysis time.
Column Temperature 25-40 °CAffects retention time and peak shape.

The higher efficiency of UHPLC, with its smaller particle size columns, allows for faster analysis times and improved resolution, which is particularly beneficial for separating closely related isomers.

Gas Chromatography (GC) for Volatile Derivatives and Purity

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds or those that can be made volatile through derivatization. For this compound, GC can be employed to assess its purity, particularly with respect to volatile organic impurities that may be present from the synthesis process. The choice of the capillary column's stationary phase is crucial for achieving the desired separation.

GC is particularly useful for identifying and quantifying residual solvents. The creation of hyphenated techniques has further enhanced impurity profiling, with headspace GC being a preferred method for the identification of residual solvents ijprajournal.com.

Coupling Chromatographic Techniques with Mass Spectrometry (GC-MS, LC-MS/MS) for Trace Analysis and Isomer Differentiation

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform for the trace analysis and unambiguous identification of this compound and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS ijprajournal.com. This technique is highly effective for the impurity profiling of pharmaceuticals ijprajournal.com. For this compound, GC-MS can provide detailed information about volatile and semi-volatile impurities, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of organic molecules in complex mixtures rsc.org. It is the technique of choice for many quantitative analysis applications rsc.org. In the context of this compound, an LC-MS/MS method would be developed for its precise quantification and for the differentiation of isomers that may not be fully resolved by chromatography alone. The use of multiple reaction monitoring (MRM) mode in a tandem mass spectrometer provides exceptional selectivity and sensitivity. This is particularly relevant for the analysis of fluoropyrimidines, where LC-MS/MS has been successfully used for the determination of compounds like 5-fluorouracil (B62378) and its metabolites nih.govnih.gov.

Quantitative NMR (qNMR) for Accurate Quantification and Deuteration Ratio Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for the accurate determination of the concentration and isotopic enrichment of deuterated compounds. Unlike chromatographic techniques that require a reference standard of the same compound, qNMR can provide a direct measurement of the analyte concentration against a certified internal standard.

For this compound, both ¹H and ¹⁹F qNMR could be employed. ¹H qNMR would be used to quantify the amount of the compound and to determine the degree of deuteration at the ethyl group by comparing the integral of the remaining protons to the integral of a known internal standard. ¹⁹F qNMR can also be used for quantification, leveraging the fluorine atom in the molecule.

Challenges and Advancements in Isotopic Purity Determination

A significant challenge in the analysis of deuterated compounds is the accurate determination of their isotopic purity. This involves quantifying the distribution of isotopic species (isotopologues) present in the sample. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a key technique for this purpose.

Advances in Time-of-Flight (TOF) mass spectrometry have significantly improved the resolution between isotopes of labeled compounds, allowing for more accurate quantification of their isotopic composition almacgroup.comalmacgroup.comresearchgate.net. An optimized UHPLC/MS method can be used to separate the compound of interest from impurities, and the high mass accuracy of the TOF analyzer allows for the extraction and integration of the ion chromatograms for each isotopologue almacgroup.comalmacgroup.com.

Typical Isotopologue Distribution for this compound:

IsotopologueDescriptionExpected Mass
d0Non-deuterated126.0593
d1One deuterium (B1214612)127.0656
d2Two deuteriums128.0719
d3Fully deuterated129.0781

The experimental data is then compared to the theoretical isotopic distribution to calculate the isotopic purity.

Chromatographic Deuterium Effect (CDE) in Separation Method Development

The Chromatographic Deuterium Effect (CDE) is a phenomenon where deuterated compounds exhibit slightly different retention times compared to their non-deuterated counterparts in chromatographic separations. Typically, in reversed-phase HPLC, deuterated compounds may elute slightly earlier than their protium (B1232500) analogs. In gas chromatography, molecules labeled with deuterium often elute earlier than their protium-analogs from most stationary phases nih.gov.

This effect must be considered during the development of separation methods for this compound to ensure baseline separation from its non-deuterated form, 4-Ethyl-5-fluoropyrimidine (B57389). The magnitude of the CDE depends on the number and position of the deuterium atoms, as well as the chromatographic conditions. Understanding and controlling the CDE is crucial for the accurate quantification of both the deuterated compound and any residual non-deuterated starting material.

An In-depth Analysis of this compound: Future Research and Emerging Applications

Introduction

This compound is a deuterated isotopologue of the heterocyclic compound 4-ethyl-5-fluoropyrimidine. As a stable isotope-labeled molecule, it serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug metabolism studies. The incorporation of deuterium atoms (d3) in the ethyl group provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. This article focuses on the future perspectives and emerging research directions related to this specific chemical entity, exploring novel synthetic methodologies, advanced analytical applications, and potential uses in materials science.

Future Perspectives and Emerging Research Directions

The future of 4-Ethyl-5-fluoropyrimidine-d3 and related fluoropyrimidine analogues is poised for significant advancements, driven by the need for more efficient synthetic methods, deeper mechanistic understanding of chemical and biological processes, and the exploration of novel applications.

The synthesis of isotopically labeled compounds like this compound often involves multi-step processes that can be time-consuming and generate significant waste. Future research will likely focus on developing more efficient and sustainable synthetic strategies. One promising approach is the late-stage deuteration of the parent molecule, 4-ethyl-5-fluoropyrimidine (B57389). This could involve the use of novel deuterium-donating reagents and catalysts that can selectively introduce deuterium (B1214612) at the ethyl group under mild conditions.

The integration of automated synthesis and flow chemistry platforms presents a significant opportunity to streamline the production of this compound and its analogues. Automated systems can enable high-throughput screening of reaction conditions to quickly identify optimal synthetic parameters, leading to improved yields and purity. These platforms also allow for precise control over reaction variables such as temperature, pressure, and stoichiometry, enhancing reproducibility and safety.

Flow chemistry, in particular, offers several advantages for the synthesis of fluoropyrimidines. The continuous nature of flow reactors can lead to higher throughput and more consistent product quality compared to traditional batch processes. The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions in a controlled manner. The combination of automation and flow chemistry will not only accelerate the synthesis of this compound for research purposes but also facilitate its on-demand production for various applications.

The presence of deuterium atoms in this compound makes it a powerful tool for elucidating reaction mechanisms and metabolic pathways. The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes, can provide valuable insights into the rate-determining step of a reaction. By comparing the reactivity of this compound with its non-deuterated counterpart, researchers can probe the mechanisms of enzymatic reactions, such as those involved in the metabolism of the antifungal drug voriconazole (B182144), for which 4-ethyl-5-fluoropyrimidine is a known impurity.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be used to track the fate of the deuterium label in complex biological systems. This can help to identify and quantify metabolites, and to understand the metabolic pathways and potential drug-drug interactions of voriconazole and related compounds. The use of this compound as an isotopic probe will contribute to a deeper understanding of the biochemistry of fluoropyrimidines.

Computational chemistry and molecular modeling are becoming increasingly important in the design and discovery of new molecules with desired properties. In the context of fluoropyrimidines, computational methods can be used to design and screen virtual libraries of related analogues with potentially improved biological activity, metabolic stability, or other desirable characteristics.

Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to predict the physicochemical properties, reactivity, and biological activity of novel fluoropyrimidine derivatives. Virtual screening methods can be employed to rapidly assess the potential of a large number of compounds to interact with specific biological targets. This in silico approach can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery and development process. The computational design of new fluoropyrimidine analogues will be a key driver of innovation in this field.

While the primary application of this compound is in the life sciences, its unique chemical properties, particularly the presence of the fluoropyrimidine core, suggest potential applications in advanced materials science. Fluorinated organic compounds are known to exhibit interesting electronic and optical properties, and have been used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.

The electron-withdrawing nature of the fluorine atom and the pyrimidine (B1678525) ring can influence the electronic structure of the molecule, potentially leading to materials with desirable charge-transport properties. The introduction of deuterium could also subtly modify the vibrational modes of the molecule, which might have an impact on its photophysical properties. While this is a more speculative area of research, the exploration of fluoropyrimidines, including deuterated analogues like this compound, as building blocks for novel organic materials could open up new avenues for their application beyond their traditional roles. Further research into the solid-state properties and self-assembly behavior of these compounds is warranted to explore their potential in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Ethyl-5-fluoropyrimidine-d3 with high isotopic purity?

  • Methodological Answer : Deuterated pyrimidines like this compound are typically synthesized via halogen-deuterium exchange reactions or catalytic deuteration. For fluoropyrimidines, metal-free methods under mild conditions (e.g., using deuterated solvents like D₂O or CD₃OD) are preferred to preserve fluorine substituents and isotopic integrity. Key steps include optimizing reaction time, temperature (25–80°C), and stoichiometric ratios of deuterium sources .

Q. Which analytical techniques are most effective for characterizing deuterium incorporation in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ²H-NMR are critical for verifying deuterium content and positional specificity. For HRMS, isotopic patterns should show a +2 or +3 mass shift corresponding to deuterium substitution. ²H-NMR can distinguish deuterium environments, though sensitivity may require extended acquisition times (≥30 minutes per sample) .

Q. How does the deuterium substitution in this compound influence its stability under different storage conditions?

  • Methodological Answer : Deuterated compounds often exhibit altered kinetic stability due to the deuterium isotope effect. Store this compound in inert atmospheres (argon) at −20°C to minimize H/D exchange. Stability assays should compare degradation rates (via HPLC or LC-MS) between deuterated and non-deuterated analogs under varying pH and temperature conditions .

Q. What are the primary considerations when designing biological activity assays for deuterated pyrimidine derivatives?

  • Methodological Answer : Account for potential isotopic effects on bioavailability and metabolism. Use isotope-enriched cell culture media (e.g., deuterated glucose) to avoid dilution effects in in vitro studies. For enzyme inhibition assays, measure kinetic parameters (Km, Vmax) to quantify isotope-related activity changes .

Q. What solvent systems are optimal for NMR analysis of this compound to minimize signal interference?

  • Methodological Answer : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) are preferred for ¹H/²H-NMR. Avoid protic solvents like methanol-d4, which may promote H/D exchange. For fluorine detection, use broadband probes tuned to ¹⁹F (470 MHz) and reference against CFCl₃ .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data observed in deuterium isotope effect studies involving this compound?

  • Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use computational DFT calculations to model transition states and validate with kinetic isotope effect (KIE) measurements. Cross-reference experimental KIE values (kH/kD > 1.4 suggests significant tunneling effects) with theoretical predictions .

Q. What advanced computational methods are suitable for predicting the isotopic effects of deuterium substitution on the reaction mechanisms of fluoropyrimidines?

  • Methodological Answer : Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) can model isotopic effects on bond dissociation energies. Pair with Molecular Dynamics (MD) simulations to assess solvent interactions and isotopic scrambling in solution-phase reactions .

Q. How should researchers adapt cell-based assay protocols when transitioning from non-deuterated to deuterated pyrimidine analogs in pharmacological studies?

  • Methodological Answer : Adjust incubation times to account for slower metabolic processing (deuterium’s kinetic isotope effect). Use stable isotope tracing (e.g., deuterated metabolites analyzed via LC-HRMS) to track incorporation into cellular pathways. Validate cytotoxicity thresholds with MTT assays comparing deuterated vs. non-deuterated compounds .

Q. What methodology enables precise tracking of deuterium distribution in metabolic byproducts of this compound?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to fragment metabolites and map deuterium retention. Isotopic labeling studies in animal models (e.g., Sprague-Dawley rats) combined with ²H-NMR of urine/plasma samples can identify site-specific metabolic transformations .

Q. How can multivariate analysis improve the interpretation of structure-activity relationship (SAR) data for deuterated fluoropyrimidine derivatives?

  • Methodological Answer : Apply Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR) to correlate deuterium substitution patterns with biological activity. Variables should include logP, polar surface area, and isotopic occupancy. Validate models with leave-one-out cross-validation (LOOCV) to avoid overfitting .

Notes

  • References : Cited evidence IDs correspond to peer-reviewed literature and authoritative databases (e.g., PubChem, EPA DSSTox).
  • Date : Current as of 2025-03-15.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.